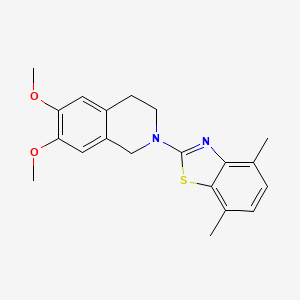![molecular formula C17H23N5O4S B6487751 N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1286704-42-4](/img/structure/B6487751.png)
N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique molecular structure characterized by a combination of pyrimidine, benzodioxine, and sulfonamide groups, which impart distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps:
Formation of the Pyrimidine Core: : The initial step involves the synthesis of the 4-(ethylamino)-6-methylpyrimidine core through a reaction between ethylamine and an appropriate pyrimidine precursor under basic conditions.
Introduction of the Benzodioxine Group: : The pyrimidine derivative is then coupled with 2,3-dihydro-1,4-benzodioxine under acidic conditions to form the benzodioxine-pyrimidine intermediate.
Sulfonamide Formation: : Finally, the benzodioxine-pyrimidine intermediate undergoes a sulfonation reaction with sulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening, advanced purification techniques such as crystallization or chromatography, and the application of process intensification strategies to reduce reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidative derivatives.
Reduction: : Reduction of the compound can be achieved using reagents like sodium borohydride, resulting in the corresponding reduced forms.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride; basic conditions.
Substitution: : Amines, thiols; mild to moderate temperatures, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe to study cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme mechanisms, protein-protein interactions, and signal transduction pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its sulfonamide group is known to exhibit antimicrobial activity, and it may also possess anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound is used as a precursor for the synthesis of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, modulating their activity and triggering a cascade of biological responses. For example, the sulfonamide group may inhibit enzyme activity by mimicking the substrate, while the pyrimidine and benzodioxine groups can facilitate specific binding interactions with proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-thiadiazine-6-sulfonamide
Highlighting Uniqueness
Compared to its analogs, N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits distinct properties due to the presence of the benzodioxine group. This moiety imparts enhanced stability, unique reactivity, and potential biological activity that differentiates it from similar compounds. Its specific molecular interactions and stability make it an attractive candidate for further research and development in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-3-18-16-10-12(2)21-17(22-16)19-6-7-20-27(23,24)13-4-5-14-15(11-13)26-9-8-25-14/h4-5,10-11,20H,3,6-9H2,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNEVAFSYKVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6487681.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6487686.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6487698.png)
![N-(4-chlorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B6487706.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6487713.png)
![N-(3-chloro-4-methoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B6487727.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(4-ethoxybenzoyl)-1,4-diazepane](/img/structure/B6487733.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide](/img/structure/B6487734.png)
![3-(4-methoxyphenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}propan-1-one](/img/structure/B6487742.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B6487745.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea](/img/structure/B6487756.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B6487761.png)

